Ipsalazide - 80573-03-1

Ipsalazide

Catalog Number: EVT-271906
CAS Number: 80573-03-1
Molecular Formula: C16H13N3O6
Molecular Weight: 343.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipsalazide is a sulfasalazine analog. It acts by releasing 5-aminosalicylic acid and a nontoxic carrier molecule in the gastrointestinal tract.
Source and Classification

Ipsalazide is synthesized from the reaction of 5-aminosalicylic acid with a carrier molecule through an azo linkage. It belongs to a class of drugs known as 5-aminosalicylic acid derivatives and is structurally related to other azo compounds like sulfasalazine and olsalazine. These compounds are characterized by their ability to release active therapeutic agents in the colon, making them effective for local treatment of bowel diseases .

Synthesis Analysis

The synthesis of ipsalazide involves several key steps:

  1. Formation of Azo Linkage: The synthesis typically begins with an aniline derivative that is converted into a diazonium salt. This process can include various functional groups such as primary alcohols or aldehydes, which are subsequently oxidized to carboxylic acids after coupling with the desired molecule .
  2. Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid or similar compounds to form the azo bond. This reaction can be facilitated by a reducing agent, such as lithium aluminum hydride, which helps in generating the necessary intermediates for azo coupling .
  3. Purification and Characterization: Following the coupling reaction, the product undergoes purification processes such as crystallization or chromatography to isolate ipsalazide in its pure form.

Technical Parameters

  • Temperature and Pressure: The reactions are typically conducted under controlled temperature conditions to optimize yield and purity.
  • Solvents Used: Common solvents include dimethyl sulfoxide and ethanol, which aid in solubilizing reactants and facilitating reactions.
Molecular Structure Analysis

Ipsalazide has a complex molecular structure characterized by its azo linkage connecting two aromatic rings. The structural formula can be represented as:

C13H12N4O3\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3

Structural Features

  • Azo Group: The presence of the azo (-N=N-) functional group is critical for its classification as an azo-bonded prodrug.
  • Functional Groups: The molecule features hydroxyl (-OH) and carboxylic acid (-COOH) groups that contribute to its solubility and reactivity.

Relevant Data

  • Molecular Weight: Approximately 288.26 g/mol.
  • Melting Point: Specific melting point data may vary but is typically around 150–155 °C.
Chemical Reactions Analysis

Ipsalazide undergoes several significant chemical reactions:

  1. Hydrolysis: In vivo, ipsalazide is hydrolyzed by bacterial enzymes in the colon, leading to the release of 5-aminosalicylic acid, which exerts its therapeutic effects .
  2. Oxidation Reactions: Ipsalazide can also participate in oxidation reactions where it may form various oxidation products under specific conditions .
  3. Reduction Reactions: The compound can be reduced under certain conditions, which may affect its stability and efficacy.

Technical Parameters

  • pH Sensitivity: The stability of ipsalazide can be influenced by pH, with optimal activity observed in the alkaline environment of the colon.
Mechanism of Action

The mechanism of action for ipsalazide involves several key processes:

  1. Release of Active Component: Upon reaching the colon, ipsalazide is metabolized by azoreductases produced by gut bacteria, cleaving the azo bond and releasing 5-aminosalicylic acid .
  2. Anti-inflammatory Activity: The released 5-aminosalicylic acid acts locally within the gastrointestinal tract, exerting anti-inflammatory effects that help manage symptoms associated with inflammatory bowel disease.

Relevant Data

  • Therapeutic Efficacy: Clinical studies have shown that ipsalazide effectively maintains remission in patients with ulcerative colitis compared to placebo treatments .
Physical and Chemical Properties Analysis

Ipsalazide exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water and organic solvents, which facilitates its absorption in the gastrointestinal tract.
  • Stability: The compound is stable under acidic conditions but undergoes hydrolysis at neutral to alkaline pH levels.
  • Appearance: Typically presented as a white to off-white crystalline powder.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing its absorption characteristics.
  • Boiling Point: Specific boiling point data varies but is generally above 300 °C.
Applications

Ipsalazide has significant applications in medical science:

  1. Treatment of Inflammatory Bowel Disease: Primarily used for managing ulcerative colitis due to its ability to deliver active therapeutic agents directly where needed .
  2. Research Applications: Investigated for potential use in other gastrointestinal disorders due to its unique mechanism of action involving azo bond cleavage .
  3. Prodrug Development: Serves as a model compound for developing new prodrugs aimed at targeted drug delivery systems within the gastrointestinal tract .
Historical Development and Rationale for Ipsalazide Design

Evolution of 5-Aminosalicylic Acid (5-ASA) Prodrugs in Inflammatory Bowel Disease

The development of ipsalazide represents a significant milestone in the evolutionary trajectory of 5-aminosalicylic acid (5-ASA) prodrugs for inflammatory bowel disease (IBD) therapy. This journey began with sulfasalazine, discovered in the 1930s by Svartz and introduced as the first effective oral treatment for ulcerative colitis [9]. Sulfasalazine's molecular architecture combined 5-ASA (therapeutically active against colonic inflammation) with sulfapyridine (an antibacterial carrier) through an azo bond. While effective, sulfasalazine's utility was limited by dose-dependent complications stemming from systemic absorption of sulfapyridine, including hypersensitivity reactions, hematological abnormalities, and hepatic toxicity [4] [8]. This toxicity profile stimulated pharmaceutical innovation toward non-sulfa alternatives that could deliver 5-ASA to the colon without hazardous carrier molecules [3].

The 1980s witnessed the emergence of second-generation prodrugs designed to overcome sulfasalazine's limitations. Researchers focused on replacing sulfapyridine with biologically inert carriers that would minimize systemic toxicity while maintaining efficient colonic delivery of 5-ASA. This era produced olsalazine (a dimer of two 5-ASA molecules) and balsalazide (utilizing 4-aminobenzoyl-β-alanine as carrier) [4]. Ipsalazide was developed during this innovative period as a strategic molecular redesign aimed at optimizing therapeutic efficacy while eliminating sulfa-related complications. Preclinical investigations demonstrated that ipsalazide maintained sulfasalazine's beneficial pharmacokinetic profile – particularly the selective azo-bond cleavage by colonic bacteria – while exhibiting reduced toxicity in animal models [3].

Table 1: Evolutionary Generations of 5-ASA Prodrugs for IBD Therapy

GenerationRepresentative CompoundsCarrier MoleculeKey Limitations
First (1930s)SulfasalazineSulfapyridineSulfa-related systemic toxicity (hematological, hepatic, hypersensitivity)
Second (1980s)Ipsalazide, Balsalazide, Olsalazine4-aminobenzoyl-β-alanine (ipsalazide), 4-aminobenzoyl-glycine (balsalazide), 5-ASA (olsalazine)Carrier molecule absorption variability; potential for incomplete 5-ASA release in rapid-transit states
Third (2000s+)Multi-matrix systems, Azo-linked polymeric prodrugspH-sensitive polymers, biodegradable polymersHigher production costs; formulation complexity

Structural Rationale: Comparative Analysis of Ipsalazide and Sulfasalazine Analogues

Ipsalazide's molecular design represents a calculated refinement of the sulfasalazine prototype, specifically engineered to address the toxicity limitations of its predecessor while preserving colonic delivery efficiency. The compound's architecture follows the established prodrug blueprint: an azo-bond linkage between the therapeutic moiety (5-ASA) and a carrier molecule. However, ipsalazide innovates through its selection of 4-aminobenzoyl-β-alanine as the carrier component instead of sulfapyridine [3]. This structural modification was strategically chosen based on pharmacological evidence indicating that β-alanine derivatives undergo minimal systemic absorption and exhibit negligible toxicity profiles compared to sulfapyridine [3] [8].

Comparative metabolic studies between ipsalazide and sulfasalazine reveal fundamentally similar bioactivation pathways but critically different metabolic fates of their respective carrier molecules. After oral administration, both compounds remain largely intact through the upper gastrointestinal tract due to their azo-bond stability in acidic and neutral environments. Upon reaching the colon, bacterial azoreductases cleave the azo bond, liberating free 5-ASA and their respective carrier molecules. While sulfasalazine releases sulfapyridine (which undergoes extensive hepatic metabolism and systemic circulation), ipsalazide releases 4-aminobenzoyl-β-alanine and its metabolites, which demonstrate substantially lower absorption profiles and negligible toxicity in toxicological screens [3].

The structural similarities and differences between these analogues can be visualized through their molecular frameworks:

Sulfasalazine: 5-ASA--N=N--SulfapyridineIpsalazide: 5-ASA--N=N--4-aminobenzoyl-β-alanineBalsalazide: 5-ASA--N=N--4-aminobenzoyl-glycine

Table 2: Molecular Comparison of Azo-Based 5-ASA Prodrugs

ProdrugCarrier MoleculeMolecular Weight (g/mol)Azo-bond PositionCarrier AbsorptionToxicity Profile
SulfasalazineSulfapyridine398.4Between 5-ASA and sulfapyridineHigh (extensive systemic circulation)Significant (dose-dependent)
Ipsalazide4-aminobenzoyl-β-alanine~362 (estimated)Between 5-ASA and 4-aminobenzoyl-β-alanineLow (limited absorption)Negligible in preclinical models
Balsalazide4-aminobenzoyl-glycine437.4Between 5-ASA and 4-aminobenzoyl-glycineModerateMinimal

Targeted Drug Delivery Paradigms in Gastrointestinal Therapeutics

Ipsalazide embodies the enzyme-triggered delivery paradigm that exploits unique biochemical features of the colonic environment. This approach capitalizes on the high concentrations of bacterial azoreductases present in the colon – enzymes largely absent from the upper GI tract and human tissues [4] [10]. The prodrug's design leverages this enzymatic dichotomy to achieve site-specific drug release. After oral administration, ipsalazide demonstrates remarkable stability against gastric acid and small intestinal enzymes, with less than 15% absorbed or degraded in upper gastrointestinal segments [3]. This stability ensures that the majority of the administered dose reaches the colonic lumen intact, where anaerobic bacteria efficiently cleave the azo bond to release free 5-ASA precisely at the site of inflammation [6] [10].

The targeted delivery approach exemplified by ipsalazide addresses a fundamental pharmacological challenge in IBD treatment: achieving therapeutic drug concentrations in the colon while minimizing systemic exposure. Conventional 5-ASA formulations face rapid absorption in the proximal small intestine, resulting in insufficient colonic drug levels and necessitating high doses that increase the risk of adverse effects [4] [7]. Prodrug strategies like ipsalazide circumvent this limitation through their delayed activation mechanism. Pharmacokinetic studies in rats and humans demonstrated that ipsalazide's urinary and fecal excretion patterns of 5-ASA closely resemble those of sulfasalazine, confirming similar colonic release profiles but with reduced systemic carrier absorption [3]. This targeted approach enhances 5-ASA's local anti-inflammatory effects while minimizing off-target actions.

Table 3: Drug Delivery Strategies for Colonic Targeting in IBD

Delivery StrategyMechanismRepresentative AgentsAdvantagesLimitations
Enzyme-triggered (Prodrug)Bacterial enzyme cleavageIpsalazide, BalsalazideHigh site-specificity; predictable release; minimal upper GI absorptionPotential incomplete activation during diarrheal episodes
pH-dependentDissolution at specific pH thresholdsMesalamine (Eudragit-coated)Formulation simplicity; established manufacturingVariable colonic pH in IBD patients affects release consistency
Time-dependentDelayed release based on transit timePentasaIndependent of pH variationsPremature release possible with slow transit; gastric release variability
Microbiota-activated nanoparticlesNanocarriers degraded by bacterial enzymesExperimental systems (chitosan, butyrate-functionalized)Enhanced penetration; multifunctional capacityManufacturing complexity; stability challenges

Properties

CAS Number

80573-03-1

Product Name

Ipsalazide

IUPAC Name

5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

InChI

InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25)

InChI Key

CQSRTOJJBONKMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid
BX 650 A
ipsalazide

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.